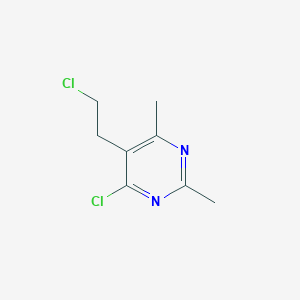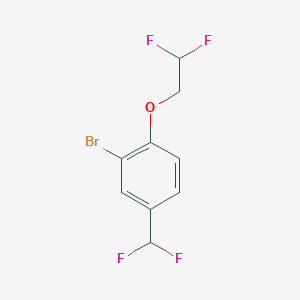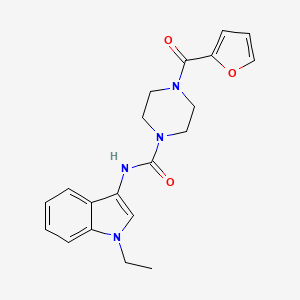
N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide and related compounds have shown potential in anticancer activity. Studies on the synthesis of piperazine-2,6-dione derivatives, including those with furan-2-ylmethanamine and 1H-indole-2-carboxylic acid, revealed compounds exhibiting significant anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Serotonin Receptor Affinity
Research has identified derivatives of this compound with high specificity and affinity for the 5-HT(1A) serotonin receptor. This is particularly relevant in the context of mood disorders, with the appropriate selection of substituents enhancing receptor affinity and specificity (Heinrich et al., 2004).
Antidepressant and Antianxiety Activity
Compounds related to this compound have been synthesized and tested for antidepressant and antianxiety activities. Studies have shown that certain derivatives reduce immobility times in behavioral tests, indicating potential antidepressant effects, and exhibit significant antianxiety activity (Kumar et al., 2017).
Potential Antipsychotic Agents
Derivatives including this compound have been evaluated as potential antipsychotic agents. These compounds have shown promising results in in vitro binding to dopamine D2 and serotonin 5-HT1a receptors and in vivo ability to antagonize specific responses in mice, indicative of antipsychotic activity (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Activity
Research on piperazine derivatives, including those related to this compound, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds can be influenced by the nature of the substituents on the piperazine ring and the quinolone ring (Foroumadi et al., 2007).
Urotensin-II Receptor Antagonists
5-Arylfuran-2-carboxamide derivatives, structurally related to this compound, have been synthesized and evaluated as potential urotensin-II receptor antagonists. These substances have shown high potency and selectivity, indicating their potential as therapeutic agents (Lim et al., 2019).
Allosteric Modulation of CB1 Receptor
Structural optimization of indole-2-carboxamides, including this compound, has been conducted to enhance allosteric modulation of the cannabinoid type 1 receptor (CB1). These modulators have shown significant effects on binding affinity and cooperativity, suggesting potential applications in cannabinoid-related therapies (Khurana et al., 2014).
Propiedades
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-22-14-16(15-6-3-4-7-17(15)22)21-20(26)24-11-9-23(10-12-24)19(25)18-8-5-13-27-18/h3-8,13-14H,2,9-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZKHLQVJKKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
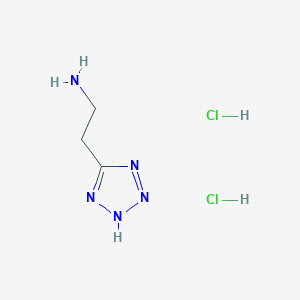
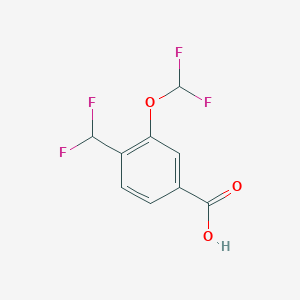
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)
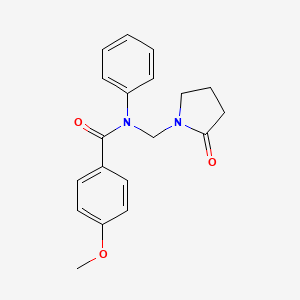
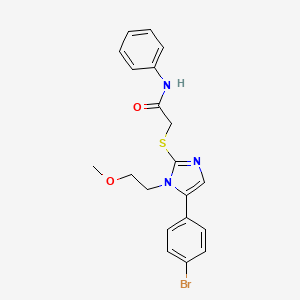
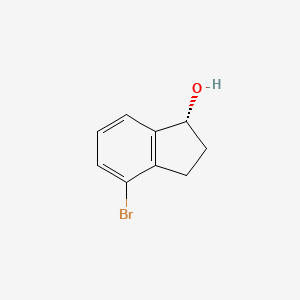
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
